molecular formula C12H7ClIN3O2S B1527631 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 876343-09-8

4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1527631
M. Wt: 419.63 g/mol
InChI Key: PEVCDMDOTQHPPL-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the empirical formula C12H7ClIN3O2S and a molecular weight of 419.63 . It is a solid substance . This compound is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine involves several steps. An improved seven-step synthesis from dimethyl malonate with a 31% overall yield has been described . The preparation process includes the first α-alkylation reaction between diethyl malonate and allyl bromide, the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . The final reaction with ammonia water produces SNAr/cyclization reaction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine is represented by the SMILES string Clc1ncnc2n(c(I)cc12)S(=O)(=O)c3ccccc3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine include the chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .


Physical And Chemical Properties Analysis

4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine is a white crystalline solid . It has good solubility in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane . The predicted boiling point is 564.2±60.0 °C and the predicted density is 2.02±0.1 g/cm3 .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : “4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine” is used in the manufacture of Tofacitinib citrate . Tofacitinib citrate is a drug widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate or intolerant response to methotrexate .
    • Method of Application : The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
    • Results or Outcomes : The outcome of this application is the production of Tofacitinib citrate, a drug used for treating rheumatoid arthritis .
  • Biochemical Research

    • Application : “4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Results or Outcomes : The outcomes of this application can also vary widely, as this compound can be used in a variety of different experiments and studies in the field of life sciences .
  • Synthesis of Other Pharmaceutical Intermediates

    • Application : This compound is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . It is the scaffold for many commercially available drugs .
    • Results or Outcomes : The outcomes of this application can also vary widely, as this compound can be used in a variety of different syntheses and studies in the field of pharmaceuticals .
  • Anticancer Research

    • Application : A new series of pyrrolo[2,3-D]pyrimidine derivatives, including “4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine”, have been synthesized and tested for their anticancer properties .
    • Method of Application : The compounds were synthesized using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-D]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-D]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
    • Results or Outcomes : All compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 using MTT assay . It was found that some compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, some compounds exerted promising cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
  • Synthesis of Tofacitinib Intermediates

    • Application : This compound is used as an intermediate in the synthesis of Tofacitinib . Tofacitinib is a drug used to treat adult patients with moderate to severe rheumatoid arthritis who have an inadequate or intolerant response to methotrexate .
    • Results or Outcomes : The outcome of this application is the production of Tofacitinib, a drug used for treating rheumatoid arthritis .
  • Synthesis of Other Pyrrolo[2,3-D]pyrimidine Derivatives

    • Application : “4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine” is used in the synthesis of other pyrrolo[2,3-D]pyrimidine derivatives . These derivatives are used in various applications, including pharmaceutical research and development .
    • Results or Outcomes : The outcomes of this application can also vary widely, as these derivatives can be used in a variety of different syntheses and studies in the field of pharmaceuticals .

Safety And Hazards

The safety information for this compound is not extensively researched, so its safety profile still needs further evaluation and research . It is recommended to follow laboratory safety procedures and take appropriate protective measures, such as wearing protective glasses, gloves, and lab coats, to reduce potential hazards .

Future Directions

The compound has potential as a pharmaceutical intermediate, used in drug research and development . It has significant potential applications in the treatment of breast cancer and other malignant tumors . There is ongoing research to improve the synthesis process of this compound .

properties

IUPAC Name

7-(benzenesulfonyl)-4-chloro-6-iodopyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClIN3O2S/c13-11-9-6-10(14)17(12(9)16-7-15-11)20(18,19)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVCDMDOTQHPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClIN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725572
Record name 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

876343-09-8
Record name 7-(Benzenesulfonyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]-pyrimidine (5.0 g, 0.017 mol) in THF (200 mL) under inert atmosphere, at −78° C., was added 2.0 M LDA solution (9.8 mL, 0.0195 mol) over a period of 15 min. After 1 h a solution of iodine (4.97 g, 0.0196 mol) in THF (50 mL) was added dropwise over a period of 15 min. The resulting solution was stirred for a further 3 h. Water (10 mL) was then added and the mixture allowed to reach r.t. The mixture was diluted with DCM (1 l), washed with brine (2×100 mL), dried and concentrated under reduced pressure. The resulting solid was triturated with MeCN to afford the 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. 1H NMR (CDCl3, 400 MHz) 7.05 (1H, s), 7.50 (2H, t), 7.60 (1H, t), 8.20 (2H, d) and 8.65 (1H, br s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.